molecular formula C12H17NO3 B11973268 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester CAS No. 28569-07-5

5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester

Cat. No.: B11973268
CAS No.: 28569-07-5
M. Wt: 223.27 g/mol
InChI Key: ZYOAVPYEOFPCFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves multiple steps, typically starting with the preparation of the nicotinic acid derivative. The hydroxymethyl group is introduced through a hydroxymethylation reaction, and the ethyl ester is formed via esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

standard practices in the chemical industry, such as batch processing and continuous flow synthesis, can be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and ethyl ester groups differentiate it from other nicotinic acid derivatives, making it a valuable compound for specialized research applications .

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-2,4,6-trimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOAVPYEOFPCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C)CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393496
Record name ethyl 5-(hydroxymethyl)-2,4,6-trimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28569-07-5
Record name ethyl 5-(hydroxymethyl)-2,4,6-trimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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